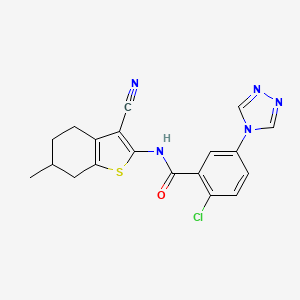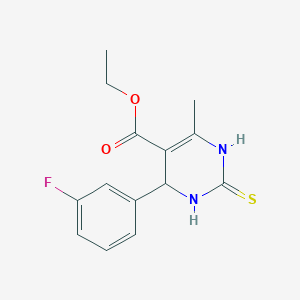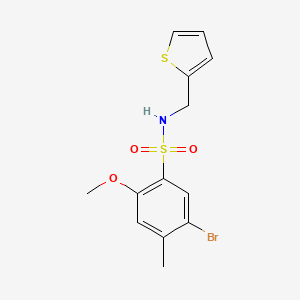![molecular formula C18H18N4O4 B4387691 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione
描述
1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione, commonly known as PNQX, is a potent antagonist of the ionotropic glutamate receptor. The compound has been widely used in scientific research for its ability to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and learning and memory processes.
作用机制
PNQX acts as a competitive antagonist of the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. As a result, the activity of the receptor is blocked, leading to a reduction in the influx of calcium ions into the neuron.
Biochemical and Physiological Effects:
PNQX has been shown to have several biochemical and physiological effects. The compound has been found to reduce the release of glutamate and other excitatory neurotransmitters, which can prevent the overstimulation of neurons and reduce the risk of excitotoxicity. Additionally, PNQX has been shown to improve cognitive function and memory in animal models, suggesting its potential therapeutic use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
PNQX has several advantages for use in lab experiments. The compound is highly selective for the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor and does not affect other glutamate receptors, making it a useful tool for studying the specific role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. Additionally, PNQX has a long half-life, which allows for prolonged exposure to the compound in experiments.
However, there are also limitations to the use of PNQX in lab experiments. The compound is relatively expensive and may not be readily available in some research settings. Additionally, PNQX has been shown to have some off-target effects, which may limit its specificity in certain experimental conditions.
未来方向
There are several future directions for research involving PNQX. One potential area of study is the use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PNQX may be useful in studying the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in synaptic plasticity and learning and memory processes.
Another potential direction for research is the development of new compounds based on the structure of PNQX with improved selectivity and potency. These compounds may have greater therapeutic potential and could be useful in the development of new treatments for neurological disorders.
Conclusion:
PNQX is a potent antagonist of the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor that has been widely used in scientific research to investigate the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. The compound has several advantages for use in lab experiments, including its selectivity for the 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor and its long half-life. While there are some limitations to the use of PNQX, the compound has significant potential for future research in the field of neuroscience.
科学研究应用
PNQX has been extensively used in scientific research to investigate the role of 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptors in various physiological and pathological processes. The compound has been shown to be effective in blocking 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione receptor-mediated excitotoxicity, which is implicated in several neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1,4-dimethyl-6-nitro-7-(2-phenylethylamino)quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-20-15-10-13(19-9-8-12-6-4-3-5-7-12)14(22(25)26)11-16(15)21(2)18(24)17(20)23/h3-7,10-11,19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETSMXCSBZKTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NCCC3=CC=CC=C3)[N+](=O)[O-])N(C(=O)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4387628.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387638.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387680.png)
![{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387687.png)
![N-benzyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4387696.png)

![1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4387712.png)
